Vorasidenib citrate

Description

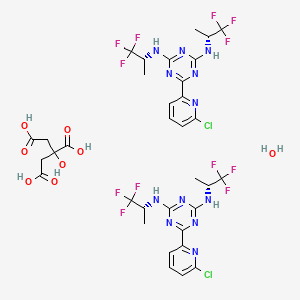

Structure

2D Structure

Properties

CAS No. |

2316810-02-1 |

|---|---|

Molecular Formula |

C34H36Cl2F12N12O8 |

Molecular Weight |

1039.6 g/mol |

IUPAC Name |

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate |

InChI |

InChI=1S/2C14H13ClF6N6.C6H8O7.H2O/c2*1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21;7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*3-7H,1-2H3,(H2,22,23,25,26,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t2*6-,7-;;/m11../s1 |

InChI Key |

YOUTVRFNJAAFNS-DLVAHKFUSA-N |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F.C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Canonical SMILES |

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F.CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O |

Origin of Product |

United States |

Isocitrate Dehydrogenase Mutations in Oncogenesis: a Molecular Perspective

Role of IDH1 and IDH2 Enzymes in Cellular Metabolism

Isocitrate dehydrogenase (IDH) enzymes are critical components of cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). nih.govnih.gov Humans possess three isoforms of IDH: IDH1, IDH2, and IDH3. IDH1 is found in the cytoplasm and peroxisomes, while IDH2 and IDH3 are located in the mitochondria. nih.govaacrjournals.org

IDH1 and IDH2 are structurally similar homodimers that utilize NADP+ as a cofactor, converting it to NADPH in the process of isocitrate oxidation. nih.govnih.gov This function is crucial for a variety of cellular processes. The NADPH produced by IDH1 in the cytosol is a key contributor to the cell's defense against oxidative stress through the regeneration of reduced glutathione. nih.gov In the peroxisome, IDH1-derived NADPH is involved in cholesterol synthesis. nih.gov IDH2, within the mitochondria, also contributes to the cellular pool of NADPH. nih.gov

Beyond their role in redox balance, these enzymes are integral to lipid synthesis, glucose sensing, and the regulation of metabolic flux. nih.govtandfonline.com By producing α-KG, a key intermediate in the tricarboxylic acid (TCA) cycle, they link cellular metabolism to energy production and biosynthetic pathways. nih.govtandfonline.com The reversible nature of the reaction catalyzed by IDH1 and IDH2 also allows them to participate in reductive carboxylation, a process used by some cancer cells to produce citrate (B86180) for lipid synthesis under certain conditions. nih.gov

Identification and Characterization of Oncogenic IDH Mutations

In 2008, genome sequencing projects uncovered recurrent, heterozygous point mutations in the IDH1 gene in glioblastoma, with subsequent studies identifying analogous mutations in IDH2. aacrjournals.orgnih.gov These mutations are typically confined to specific, highly conserved arginine residues within the enzyme's active site. nih.govaacrjournals.org A defining characteristic of these mutations is that they are almost always mutually exclusive. aacrjournals.org

Unlike many cancer-associated mutations that lead to a loss of protein function, IDH mutations confer a neomorphic (new) enzymatic activity. nih.govaacrjournals.org While the wild-type enzymes convert isocitrate to α-KG, the mutant enzymes gain the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG), consuming NADPH in the process. tandfonline.comaacrjournals.orgnih.gov This discovery has been pivotal in understanding the pathogenesis of several cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma. aacrjournals.orgmskcc.org

IDH1 R132 Variants

Mutations in the IDH1 gene are predominantly found at codon 132, which codes for a critical arginine (R) residue in the enzyme's active site. nih.govoncokb.org The arginine at this position is essential for binding the β-carboxylate of the isocitrate substrate. nih.gov Its replacement by another amino acid disrupts this normal function but facilitates the new, cancer-promoting activity. nih.govgenomenon.com

The most common variant is R132H (arginine to histidine), accounting for approximately 90% of all IDH1 mutations in lower-grade gliomas. nih.govresearchgate.net Other less frequent substitutions at this position have also been identified. researchgate.net These mutations are particularly prevalent in 70% to 90% of grade 2 and 3 gliomas and the secondary glioblastomas that arise from them. aacrjournals.orgidh1r132h.com

| IDH1 Variant | Amino Acid Substitution | Associated Cancers |

|---|---|---|

| R132H | Arginine → Histidine | Glioma, Acute Myeloid Leukemia, Chondrosarcoma, Intrahepatic Cholangiocarcinoma. aacrjournals.orgresearchgate.net |

| R132C | Arginine → Cysteine | Glioma, Acute Myeloid Leukemia, Chondrosarcoma. researchgate.net |

| R132G | Arginine → Glycine | Glioma, Chondrosarcoma. researchgate.net |

| R132S | Arginine → Serine | Glioma. researchgate.net |

| R132L | Arginine → Leucine | Glioma. researchgate.net |

IDH2 R140 and R172 Variants

Similar to IDH1, mutations in the mitochondrial isoform IDH2 occur at specific arginine codons in the active site, namely R140 and R172. nih.govaacrjournals.org The R172 residue in IDH2 is homologous to the R132 residue in IDH1. nih.gov These mutations are more prevalent in certain hematologic malignancies like AML, but are also found in gliomas, chondrosarcomas, and angioimmunoblastic T-cell lymphoma. aacrjournals.orgaacrjournals.org

In AML, IDH2 mutations are more common than IDH1 mutations, with the R140Q (arginine to glutamine) variant being the most frequent, followed by variants at the R172 position. aacrjournals.orgnih.gov In chondrosarcomas and angioimmunoblastic T-cell lymphoma, the R172 variants are more common. aacrjournals.orgfrontiersin.org Structural analyses suggest that these mutations alter the enzyme's conformation, strengthening its preference for binding α-KG over isocitrate and increasing the efficiency of D-2HG production. nih.gov

| IDH2 Variant | Amino Acid Substitution | Associated Cancers |

|---|---|---|

| R140Q | Arginine → Glutamine | Acute Myeloid Leukemia, Chondrosarcoma. nih.govfrontiersin.org |

| R172K | Arginine → Lysine (B10760008) | Acute Myeloid Leukemia, Glioma, Angioimmunoblastic T-cell Lymphoma, Chondrosarcoma. aacrjournals.orgfrontiersin.org |

| R172S | Arginine → Serine | Angioimmunoblastic T-cell Lymphoma, Sinonasal Carcinoma, Chondrosarcoma. frontiersin.orgnih.gov |

| R172G | Arginine → Glycine | Angioimmunoblastic T-cell Lymphoma, Chondrosarcoma. frontiersin.orgnih.gov |

| R172M | Arginine → Methionine | Glioblastoma. nih.gov |

| R172T | Arginine → Threonine | Angioimmunoblastic T-cell Lymphoma. frontiersin.org |

Production and Cellular Impact of the Oncometabolite 2-Hydroxyglutarate (2-HG)

The key consequence of oncogenic IDH1 and IDH2 mutations is the massive production and accumulation of D-2-hydroxyglutarate (2-HG). aacrjournals.orgnih.gov In tumors harboring these mutations, 2-HG levels can be elevated over 100-fold compared to tumors with wild-type IDH enzymes. nih.gov Because of its direct role in driving cancer-associated cellular changes, 2-HG is referred to as an "oncometabolite". aacrjournals.orgnumberanalytics.com

The production of 2-HG occurs through the neomorphic activity of the mutant IDH enzymes, which catalyze the NADPH-dependent reduction of α-KG. nih.govnumberanalytics.com This process not only generates high levels of 2-HG but also consumes both α-KG and NADPH, potentially impacting other metabolic pathways that rely on these molecules. tandfonline.comnih.gov Vorasidenib (B611703) citrate is a brain-penetrant, small-molecule inhibitor designed to target the activity of both mutant IDH1 and IDH2 enzymes, thereby blocking the production of 2-HG. cancer.govfrontiersin.orgpatsnap.com

2-HG Mediated Epigenetic and Metabolic Dysregulation

The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases. nih.govnih.gov These enzymes play crucial roles in epigenetic regulation and other cellular processes. nih.gov

Prominent targets of 2-HG inhibition include the TET (ten-eleven translocation) family of DNA hydroxylases and histone lysine demethylases (KDMs), such as those containing a Jumonji C (JmjC) domain. nih.govnumberanalytics.com TET enzymes are responsible for initiating DNA demethylation, and their inhibition by 2-HG leads to widespread DNA hypermethylation. nih.govnih.gov Similarly, inhibition of histone demethylases results in the hypermethylation of histones, particularly at residues like H3K9 and H3K27. researchgate.net This extensive epigenetic remodeling alters the expression of genes critical for cellular differentiation. nih.govnumberanalytics.com Metabolically, the accumulation of 2-HG can also alter the activity of enzymes in the TCA cycle and affect the cellular redox state. numberanalytics.comnih.gov

Link to Aberrant Cellular Differentiation and Proliferation

The epigenetic chaos induced by 2-HG is a primary driver of its oncogenic effects. mskcc.orgnumberanalytics.com The hypermethylation of DNA and histones silences genes that would normally promote cellular differentiation, effectively locking cells in an immature, stem-like state. nih.govmskcc.orgyoutube.com This block in differentiation prevents cells from maturing into their final, functional forms and instead promotes uncontrolled proliferation. mskcc.orgyoutube.com

By altering the epigenetic landscape, 2-HG enhances cellular plasticity and heterogeneity, which can facilitate tumor progression and adaptation. numberanalytics.comnih.gov The accumulation of immature cells, driven by the 2-HG-mediated differentiation block, is a hallmark of cancers with IDH mutations. youtube.comyoutube.com This mechanism provides a direct link between a single metabolic enzyme mutation and the development of cancer, highlighting a critical vulnerability that can be targeted therapeutically. patsnap.comnih.gov

Vorasidenib: Design and Development As a Dual Idh1/2 Inhibitor

Rationale for Dual IDH1/2 Inhibition Strategy

The development of a dual inhibitor targeting both mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) was a deliberate strategy rooted in the genetic landscape of IDH-mutant cancers and mechanisms of therapeutic resistance. nih.govwikipedia.org

Mutations in either IDH1 or IDH2 are found in approximately 80% of low-grade gliomas and the majority of secondary glioblastomas. nih.govmdpi.comnews-medical.net While a single tumor typically harbors a mutation in either IDH1 or IDH2, population-level data show that both mIDH1- and mIDH2-driven subsets exist within major cancer types like glioma and acute myeloid leukemia (AML). nih.govnih.gov This heterogeneity underscores the need for a therapeutic agent that can address either mutation.

Furthermore, a critical driver for the dual-inhibition strategy was the observation of "isoform switching" as a potential mechanism of acquired resistance to therapy. nih.govwikipedia.org Studies in AML revealed that tumors could develop resistance to an isoform-selective inhibitor (e.g., a mIDH1-specific inhibitor) by acquiring a mutation in the other isoform (mIDH2), or vice versa. nih.govresearchgate.net A dual inhibitor like vorasidenib (B611703) may preemptively address this resistance mechanism, offering a more durable therapeutic option, which is particularly important for the long-term treatment required for low-grade glioma. acs.orgnih.gov

Inhibitor Design Principles for Enhanced Central Nervous System Penetration

A primary challenge in treating brain tumors is the blood-brain barrier (BBB), which prevents many therapeutic agents from reaching their target in the central nervous system (CNS). wikipedia.org While first-generation, isoform-selective inhibitors like ivosidenib (B560149) (mIDH1) and enasidenib (B560146) (mIDH2) proved effective in treating AML, they exhibit low brain exposure, limiting their utility for gliomas. wikipedia.org Therefore, the discovery program for vorasidenib was explicitly focused on creating a potent, dual mIDH1/2 inhibitor with excellent brain penetrance. nih.govnih.gov

The design process was guided by key structural and physicochemical properties. Researchers began with a triazine scaffold, which had shown promise in earlier mIDH inhibitor development. acs.orgnih.gov The research that led to the mIDH2 inhibitor enasidenib identified a related triazine compound, AGI-12026, which, despite having only two hydrogen-bond donors compared to enasidenib's three, demonstrated good potency against both mIDH1 and mIDH2 and, crucially, excellent brain penetration. nih.gov

This finding guided the rational design of vorasidenib, focusing on several key principles:

Limiting Hydrogen-Bond Donors: The number of hydrogen-bond donors was kept to two, a property associated with improved BBB penetration. nih.gov

Low Polar Surface Area (tPSA): Molecules were designed to have a low tPSA, another characteristic that facilitates crossing the BBB. nih.gov

High Lipophilicity: A higher logarithm of the partition coefficient (logP), reflecting the hydrophobic nature of the mIDH1/2 binding site, was targeted. Compounds tested generally had a calculated logP (clogP) greater than 3. nih.gov

Symmetrical Structure: Optimization efforts focused on small, symmetrical N,N'-dialkyl triazines, which were found to achieve both equipotent inhibition of mIDH1 and mIDH2 and high brain-to-plasma ratios. acs.orgnih.gov

This optimization strategy led from early leads like AGI-15056 to the eventual discovery of vorasidenib. acs.org Vorasidenib demonstrated potent biochemical inhibition of multiple mIDH1 and mIDH2 variants and effectively suppressed 2-HG production in preclinical models. acs.orgnih.gov In an orthotopic glioma mouse model, orally administered vorasidenib led to a greater than 97% reduction of 2-HG levels in brain tumor tissue, confirming its high degree of brain penetration and target engagement. nih.govresearchgate.netresearchgate.net X-ray cocrystal structures confirmed that vorasidenib binds to an allosteric pocket in both mIDH1 and mIDH2, providing a structural basis for its dual inhibitory activity. acs.orgresearchgate.net

The following tables summarize key preclinical data illustrating the design and potency of vorasidenib and related precursor compounds.

Table 1: Biochemical and Brain Penetration Properties of Triazine-Based IDH Inhibitors

This table shows the half-maximal inhibitory concentrations (IC₅₀) against mutant IDH enzymes and the brain-to-plasma concentration ratio, a measure of CNS penetration. The data highlights the superior brain penetration of compounds with two hydrogen-bond donors (AGI-12026, AGI-15056) compared to enasidenib, guiding the design of vorasidenib.

| Compound | mIDH1 R132H IC₅₀ (nM) | mIDH2 R140Q IC₅₀ (nM) | Hydrogen-Bond Donors | Brain:Plasma Ratio |

| Enasidenib | 4100 | 45 | 3 | 0.04 |

| AGI-12026 | 23 | 24 | 2 | 1.1 |

| AGI-15056 | 16 | 6 | 2 | 1.5 |

| Data sourced from ACS Medicinal Chemistry Letters. acs.orgnih.gov |

Table 2: Cellular Potency of Vorasidenib and a Precursor Compound

This table displays the half-maximal effective concentrations (EC₅₀) for the inhibition of 2-HG production in human cell lines engineered to express mutant IDH enzymes. It demonstrates the potent cellular activity of vorasidenib against both mIDH1 and mIDH2.

| Compound | U87MG mIDH2 R140Q 2-HG EC₅₀ (nM) | TS603 mIDH1 R132H 2-HG EC₅₀ (nM) |

| AGI-15056 | 11 | 22 |

| Vorasidenib | 5 | 1.6 |

| Data sourced from ACS Medicinal Chemistry Letters. acs.org |

Biochemical and Molecular Mechanisms of Vorasidenib Action

Molecular Basis of Enzyme-Inhibitor Interaction

Vorasidenib (B611703) functions by binding to an allosteric site within the IDH1 and IDH2 homodimers. This binding event is crucial for its inhibitory effect, preventing the production of 2-HG and thereby counteracting oncogenesis driven by these mutations. The precise nature of this interaction has been elucidated through detailed structural studies.

Cocrystal Structures of Vorasidenib with IDH1-R132H and IDH2-R140Q Complexes

X-ray crystallography has provided high-resolution insights into how vorasidenib interacts with its mutated targets. Cocrystal structures of vorasidenib in complex with NADPH-bound forms of IDH1-R132H and IDH2-R140Q have been determined, offering detailed atomic-level views of the inhibitor-enzyme complex nih.govacs.orgrcsb.orgrcsb.org. These studies reveal that vorasidenib binds to a shared allosteric pocket located at the interface of the two monomers within the homodimer structure nih.govacs.orgmdpi.comresearchgate.netresearchgate.netguidetopharmacology.org.

IDH1-R132H Complex: The cocrystal structure of vorasidenib with IDH1-R132H was resolved at a resolution of 2.1 Å nih.govacs.orgrcsb.org. In this complex, vorasidenib adopts a single, well-defined conformation within the allosteric binding site nih.govacs.org.

IDH2-R140Q Complex: Similarly, the cocrystal structure of vorasidenib with IDH2-R140Q was determined at a resolution of 1.99 Å nih.govacs.orgrcsb.org. This structure revealed that vorasidenib can adopt two alternate, albeit similar, conformations within the binding pocket nih.govacs.orgdrughunter.com.

These structures consistently show that the binding pocket is formed by contributions from two helices from each monomer, creating a symmetrical environment for the inhibitor nih.govacs.org.

Table 1: Cocrystal Structure Resolutions

| Enzyme Complex | Resolution (Å) | PDB ID |

| IDH1-R132H | 2.10 | 6VEI |

| IDH2-R140Q | 1.99 | 6VFZ |

Analysis of Hydrophilic and Hydrophobic Binding Contributions

The affinity of vorasidenib for both mutant IDH1 and IDH2 is driven by a combination of specific hydrophilic and hydrophobic interactions within the allosteric binding pocket nih.govacs.orgresearchgate.net.

Hydrophilic Interactions: Key hydrophilic interactions involve hydrogen bonds formed between the aminotriazine (B8590112) core of vorasidenib and the side chains of glutamine residues. Specifically, in IDH1-R132H, glutamine 277 (Q277) forms hydrogen bonds with the core on either side nih.govacs.orgresearchgate.net. In the IDH2-R140Q complex, the equivalent glutamine residue, Q316, engages in similar hydrogen bonding interactions nih.govacs.org.

Hydrophobic Interactions: The binding pocket is characterized by significant hydrophobic regions, particularly in the context of mIDH1 acs.org. The trifluoromethyl (CF₃) group and the chloropyridine moiety of vorasidenib contribute substantially to these hydrophobic interactions nih.govacs.orgresearchgate.net. Computational analyses suggest that specific residues, such as Val255/Val294 in IDH1 and IDH2 respectively, elicit strong intermolecular interactions that favor binding affinity researchgate.net.

Halogen Bonding: A notable interaction is the halogen bond formed between the chlorine atom of vorasidenib's chloropyridine moiety and the carbonyl oxygen of aspartate residues. In IDH1-R132H, this occurs with Asp273 (D273), and in IDH2-R140Q, it involves Asp312 (D312) nih.govacs.orgresearchgate.net.

These varied interactions underscore the molecule's ability to achieve high affinity and potency against both mutant isoforms.

Table 2: Key Binding Interactions of Vorasidenib

| Interaction Type | Vorasidenib Moiety | Target Residue (IDH1-R132H) | Target Residue (IDH2-R140Q) |

| Hydrogen Bond | Aminotriazine core | Gln277 (Q277) | Gln316 (Q316) |

| Halogen Bond | Chloropyridine chlorine | Asp273 (D273) | Asp312 (D312) |

| Hydrophobic | CF₃ group | Various | Various |

| Hydrophobic | Chloropyridine moiety | Various | Various |

| Strong Interaction | Val255/Val294 | Val255 | Val294 |

Induced Conformational Changes Upon Inhibitor Binding

The binding of vorasidenib to the allosteric site of mutant IDH enzymes induces significant conformational changes that lead to enzyme inactivation mdpi.comresearchgate.netresearchgate.net. Structural data indicates that both IDH1-R132H and IDH2-R140Q enzymes adopt open, inhibited conformational states upon vorasidenib binding nih.govacs.org. This binding event triggers systemic alterations within the enzyme structure, characterized by restricted residue flexibility and a reduction in the solvent-accessible surface area of key residues researchgate.net.

These induced changes result in steric hindrance within the substrate-binding site, effectively locking the enzymes in an inactive conformation researchgate.net. This stabilization in an inactive state is a primary mechanism by which vorasidenib inhibits the neomorphic enzymatic activity responsible for 2-HG production. The molecule's ability to induce these conformational shifts is critical for its potent and sustained inhibition of mutant IDH activity.

Preclinical Efficacy and Pharmacodynamic Studies

Pharmacokinetic and Metabolic Characterization in Preclinical Systems

Absorption and Distribution Profiles

Following oral administration, vorasidenib (B611703) demonstrated sustained exposure across a range of preclinical species. nih.govacs.org Pharmacokinetic studies in rats and mice confirmed its absorption and systemic availability. In rats, a single oral dose resulted in quantifiable plasma concentrations, establishing its presence in the circulatory system. nih.gov Similarly, studies in mouse models of glioma showed that repeat oral dosing led to significant and sustained exposure in plasma, which was crucial for its therapeutic effect of inhibiting the oncometabolite 2-hydroxyglutarate (2-HG). nih.govacs.org

In in vitro studies using human plasma, vorasidenib was found to be highly bound to plasma proteins, with a binding percentage of 97%. This binding was independent of the drug's concentration. While this provides a strong indication of its binding characteristics, specific plasma protein binding percentages from preclinical animal models are not detailed in the reviewed literature.

A critical feature of vorasidenib is its ability to penetrate the blood-brain barrier, a key requirement for treating brain tumors. frontiersin.org Preclinical studies in animal models have confirmed this characteristic, showing encouraging brain-to-plasma ratios. nih.gov

In rat pharmacokinetic studies, vorasidenib achieved a brain-to-plasma ratio of 0.65. nih.gov Further investigations in an orthotopic glioma mouse model provided more detailed insights into its distribution within the brain and tumor tissue. After repeated dosing, the brain-to-plasma area under the curve (AUC) ratio was 1.33, and the brain tumor-to-plasma AUC ratio was 1.25. nih.govacs.org These findings confirm that vorasidenib not only crosses the blood-brain barrier but also effectively distributes into glioma tissue. nih.gov In these mouse models, this level of penetration led to a greater than 97% inhibition of 2-HG production in the glioma tissue. nih.govnih.gov

| Preclinical Species | Parameter | Ratio | Source |

|---|---|---|---|

| Rat | Brain-to-Plasma Ratio | 0.65 | nih.gov |

| Mouse (Orthotopic Glioma Model) | Brain-to-Plasma AUC Ratio | 1.33 | nih.govacs.org |

| Mouse (Orthotopic Glioma Model) | Brain Tumor-to-Plasma AUC Ratio | 1.25 | nih.govacs.org |

Metabolic Pathways and Enzyme Systems Involved

The metabolism of vorasidenib involves both cytochrome P450 (CYP) and non-CYP pathways.

The primary enzyme responsible for the metabolism of vorasidenib is Cytochrome P450 1A2 (CYP1A2). Several other CYP enzymes contribute to its metabolism to a lesser extent. These minor contributors include CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A.

| Enzyme | Role | Source |

|---|---|---|

| CYP1A2 | Primary | |

| CYP2B6 | Minor | |

| CYP2C8 | Minor | |

| CYP2C9 | Minor | |

| CYP2C19 | Minor | |

| CYP2D6 | Minor | |

| CYP3A | Minor |

In addition to CYP-mediated metabolism, non-CYP pathways are also involved in the breakdown of vorasidenib. It is estimated that these alternative pathways may account for up to 30% of the drug's total metabolism. However, the specific non-CYP metabolic pathways and the resulting metabolites have not been fully elucidated.

Excretion Mechanisms of Unchanged Compound in Preclinical Studies

The characterization of a drug candidate's excretion pathways is a critical component of preclinical pharmacokinetic profiling. These studies, typically conducted in animal models using radiolabeled compounds, aim to determine the routes and extent to which a drug is eliminated from the body, both as metabolites and as the unchanged parent compound. For vorasidenib, investigations into its absorption, distribution, metabolism, and excretion (ADME) have identified the primary routes of elimination.

Research findings from radiolabeled studies indicate that fecal excretion is the predominant pathway for the elimination of vorasidenib. Following a single oral administration of radiolabeled vorasidenib, the majority of the dose was recovered in the feces. A significant portion of the material excreted via this route was identified as the unchanged parent drug.

Specifically, mass balance studies have quantified the recovery of the compound. After a single oral dose of radiolabeled vorasidenib, a total of 85% of the administered radioactivity was recovered in the feces. wuxiapptec.com Of the total dose administered, 56% was accounted for as unchanged vorasidenib in the fecal matter. wuxiapptec.com This suggests that a substantial fraction of the orally administered drug passes through the gastrointestinal tract and is eliminated without being systemically absorbed or is actively secreted into the bile for fecal elimination after absorption.

In contrast, the renal pathway plays a minor role in the excretion of vorasidenib. The same studies revealed that only a small percentage, approximately 4.5%, of the total administered dose was recovered in the urine. wuxiapptec.com The predominance of fecal over urinary excretion is a key characteristic of vorasidenib's pharmacokinetic profile in these preclinical evaluations. nih.gov This pattern of elimination, with a high degree of excretion as the unchanged compound in feces, points towards incomplete absorption or significant biliary excretion as primary clearance mechanisms.

The data from these preclinical excretion studies are summarized in the table below.

Table 1: Excretion of Unchanged Vorasidenib in Preclinical Mass Balance Studies

| Excretion Pathway | Parameter | Percentage of Administered Dose (%) | Reference |

|---|---|---|---|

| Fecal Excretion | Total Recovery in Feces | 85% | wuxiapptec.com |

| Unchanged Vorasidenib in Feces | 56% | wuxiapptec.com | |

| Renal Excretion | Total Recovery in Urine | 4.5% | wuxiapptec.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Vorasidenib |

Molecular Mechanisms of Acquired Resistance to Idh Inhibition

Characterization of Isoform Switching as a Resistance Mechanism

A significant mechanism of acquired resistance to isoform-selective IDH inhibitors is "isoform switching." nih.govnih.govbiorxiv.org This phenomenon involves a shift from reliance on one mutant IDH isoform to the other—for example, from mutant IDH1 to mutant IDH2, or vice versa—to maintain the production of the oncometabolite 2-hydroxyglutarate (2HG). nih.govnih.govbiorxiv.org The accumulation of 2HG is a central driver of oncogenesis in IDH-mutant cancers, as it disrupts normal cellular differentiation by inhibiting α-ketoglutarate-dependent dioxygenases. nih.govbiorxiv.org

Clinical evidence has demonstrated this resistance mechanism in patients with both solid and liquid tumors. nih.govnih.gov For instance, patients with IDH1-mutant AML who initially responded to the IDH1-selective inhibitor ivosidenib (B560149) later showed disease progression accompanied by the emergence of a new IDH2 mutation and a subsequent rise in 2HG levels. nih.govnih.gov Similarly, a patient with an IDH2-mutant AML who achieved remission with the IDH2-selective inhibitor enasidenib (B560146) later relapsed with a newly acquired IDH1 mutation. nih.gov This switch allows the cancer cells to continue producing 2HG, thereby circumventing the therapeutic pressure exerted by an inhibitor targeting only one of the two isoforms. nih.govbiorxiv.org

This ability of cancer cells to adapt by activating the alternate IDH isoform underscores the sustained importance of 2HG production for tumor progression, even after initial successful treatment. nih.govbiorxiv.org The discovery of isoform switching highlights a critical vulnerability of isoform-specific therapies and provides a strong rationale for the development of dual IDH1/IDH2 inhibitors like vorasidenib (B611703). oncobites.blognih.gov

| Tumor Type | Initial Mutation | Initial Treatment | Acquired Resistance Mutation | Reference |

|---|---|---|---|---|

| Acute Myeloid Leukemia (AML) | IDH1 R132C | Ivosidenib (IDH1 inhibitor) | IDH2 R140Q | nih.govnih.gov |

| Intrahepatic Cholangiocarcinoma | IDH1 R132C | Ivosidenib (IDH1 inhibitor) | IDH2 R172V | nih.gov |

| Acute Myeloid Leukemia (AML) | IDH2 R140Q | Enasidenib (IDH2 inhibitor) | IDH1 R132C | nih.gov |

Identification of Intrinsic Molecular Pathways Associated with Resistance

Beyond isoform switching, resistance to IDH inhibitors can arise from the activation of intrinsic molecular pathways that either operate downstream of or parallel to the IDH mutation. These pathways can pre-exist in subclones (primary resistance) or emerge under therapeutic pressure (acquired resistance).

Key pathways implicated in resistance include:

Receptor Tyrosine Kinase (RTK) Pathway Mutations: Genomic analyses of AML patients treated with ivosidenib revealed that co-occurring mutations in the RTK pathway are associated with both primary and acquired resistance. nih.gov Baseline mutations in genes such as NRAS, KRAS, PTPN11, KIT, and FLT3 were linked to a lower probability of achieving a complete response. nih.gov Furthermore, the emergence of RTK pathway mutations was observed in approximately 35% of patients who relapsed after an initial response. nih.gov

Enhanced Mitochondrial Metabolism: In AML, cancer cells with IDH mutations exhibit heightened mitochondrial oxidative metabolism (OxPHOS). nih.gov While IDH1 inhibition successfully reduces 2HG levels, it may fail to reverse the established metabolic rewiring, including fatty acid β-oxidation (FAO) and OxPHOS. nih.gov This sustained metabolic activity can support cell survival and resistance to therapy. nih.gov

Cancer Stemness Pathways: A "leukemia stemness" signature, characterized by the hypermethylation of genes that regulate hematopoietic differentiation, is associated with primary resistance to IDH inhibitors. nih.gov The Wnt/β-catenin signaling pathway, a critical regulator of cell stemness, is also implicated. While 2HG can induce hypermethylation that inhibits Wnt signaling, the underlying stemness phenotype may persist and drive resistance. nih.gov

Overcoming Resistance Strategies through Dual Target Inhibition

The clinical observation of isoform switching as a key resistance mechanism provides a clear therapeutic rationale for the dual inhibition of both mutant IDH1 and IDH2. nih.gov A single agent that can simultaneously block both isoforms would be insensitive to this switching mechanism, potentially preventing or overcoming this form of acquired resistance. nih.govnih.govunimi.it

Vorasidenib (AG-881) was developed as a potent, oral, brain-penetrant dual inhibitor targeting both IDH1 and IDH2 mutants. nih.govnih.govresearchgate.net This approach is designed to provide a more durable and robust suppression of 2HG production. oncobites.blog Experimental evidence has shown that cancer cells engineered to express both mutant IDH1 and mutant IDH2 are resistant to single-isoform inhibitors but remain sensitive to combined inhibition of both. nih.gov

Clinical proof-of-concept for this strategy has been observed. A patient who developed resistance to an isoform-selective inhibitor via isoform switching demonstrated a potent inhibition of 2HG and a transient clinical response when treated with the dual inhibitor vorasidenib. nih.govbiorxiv.org By targeting both enzymes, dual inhibitors like vorasidenib represent a rational strategy to preemptively address a known clinical mechanism of resistance, offering a potential advantage over isoform-selective agents. nih.govunimi.it

| Compound Name |

|---|

| Vorasidenib citrate (B86180) |

| Enasidenib |

| Ivosidenib |

| Vorasidenib (AG-881) |

Structure Activity Relationships and Rational Drug Design

Lead Compound Identification and Optimization Methodologies

The journey to vorasidenib (B611703) began with the screening of a collection of triazine-based compounds. nih.govacs.org This initial exploration aimed to identify small molecules capable of inhibiting the mutated forms of both IDH1 and IDH2 enzymes, a desirable trait to address the heterogeneity of IDH mutations in gliomas and potentially overcome resistance mechanisms. nih.gov

From this screening campaign, AGI-15056 emerged as a promising lead compound. It demonstrated the ability to effectively inhibit both mIDH1 and mIDH2 and, importantly, exhibited a favorable brain-to-plasma ratio of 1.5, indicating its potential to cross the blood-brain barrier. nih.govacs.org The chemical architecture of AGI-15056, featuring an aryl ring system at the 6-position of the triazine scaffold and two aliphatic amines at the 2- and 4-positions, became the foundational motif for further optimization efforts. nih.govacs.org The subsequent rational drug design focused on the optimization of small symmetrical N,N′-dialkyl triazines, a strategy that ultimately proved successful in enhancing both brain-to-plasma ratios and achieving comparable inhibition of both mIDH1 and mIDH2 isoforms, leading directly to the discovery of vorasidenib. nih.gov

Influence of Chemical Substitutions on Inhibitory Activity

Impact of Trifluoromethyl Groups on Potency

The inclusion of trifluoromethyl (CF3) groups in the structure of vorasidenib and its precursors was a critical determinant of its high inhibitory potency. X-ray crystallography studies of the lead compound AGI-15056 bound to the mIDH1-R132H protein revealed that the trifluoromethyl group engages in a carbon–fluoride–oxygen bond with the D273 residue in the allosteric binding pocket. nih.gov This interaction contributes significantly to the binding affinity of the inhibitor.

The optimization process involved exploring various substitutions at the R1 position of the triazine ring. While several modifications were tested, the trifluoromethyl-pyridine substituent present in AGI-15056 was found to be optimal for potent dual inhibition. The following table illustrates the inhibitory activity of vorasidenib and a key precursor against mutant IDH1 and IDH2 enzymes.

| Compound | mIDH1-R132H IC50 (nM) | mIDH2-R140Q IC50 (nM) |

|---|---|---|

| Vorasidenib (AG-881) | 1.8 | 4.3 |

| AGI-15056 | 13 | 23 |

Optimization of Topological Polar Surface Area and Hydrogen Bonding for Central Nervous System Permeation

A major challenge in developing drugs for brain tumors is ensuring they can effectively cross the blood-brain barrier (BBB). The rational design of vorasidenib incorporated key medicinal chemistry principles to enhance its central nervous system (CNS) penetration. It was hypothesized that reducing the topological polar surface area (tPSA) and the number of hydrogen bond donors and acceptors would improve BBB permeability. nih.gov

This strategy proved effective. Compounds with brain-to-plasma ratios between 0.65 and 2.5 all possessed tPSA values below a certain threshold and had a limited number of hydrogen bond donors. acs.org The optimization of these physicochemical properties was crucial in achieving the desired brain penetrance of vorasidenib. The table below presents data for a selection of compounds, illustrating the relationship between their physicochemical properties and brain penetration.

| Compound | tPSA (Ų) | Hydrogen Bond Donors | Brain-to-Plasma Ratio |

|---|---|---|---|

| Vorasidenib (AG-881) | 71.8 | 2 | 0.65 |

| AGI-15056 | 71.8 | 2 | 1.5 |

| Compound with higher tPSA | >80 | >2 | Low |

Design and Modification of the Triazine Scaffold for Dual IDH1/2 Specificity

The 1,3,5-triazine core was identified as a versatile scaffold for developing IDH inhibitors. nih.govacs.org A key discovery in the development of vorasidenib was that symmetrical N,N'-dialkyl substitutions on this triazine scaffold could achieve equipotent inhibition of both mIDH1 and mIDH2. nih.gov This was a significant finding, as earlier triazine-based inhibitors like enasidenib (B560146) were selective for mIDH2. nih.gov

The symmetrical nature of vorasidenib allows it to bind effectively to the allosteric pocket at the interface of the two monomers in both the mIDH1 and mIDH2 homodimers. nih.gov X-ray crystallography confirmed that vorasidenib binds in a symmetrical fashion to both enzymes, explaining its dual inhibitory activity. nih.gov The design process involved synthesizing and testing a series of analogs with different symmetrical substitutions at the R2 and R2' positions, ultimately leading to the selection of the trifluoroethyl groups present in vorasidenib for their optimal balance of potency and pharmacokinetic properties. nih.gov

Stereochemical Investigations and Their Effect on Biological Activity

Stereochemistry played a pivotal role in the optimization of vorasidenib's biological activity. The lead compound, AGI-15056, possesses two chiral centers, leading to the possibility of different stereoisomers. Investigations revealed that the (R, R)-isomer of AGI-15056 exhibited superior potency in both biochemical and cellular assays compared to the (S, R) and (S, S) isomers. nih.govacs.org

This preference for the (R, R) configuration was a consistent trend observed throughout the structure-activity relationship development. nih.govacs.org Consequently, the synthetic efforts were focused on producing the (R, R)-isomers of subsequent analogs, including vorasidenib. The following table summarizes the biochemical and cellular activities of the different isomers of the lead compound AGI-15056.

| Compound (Isomer) | mIDH1-R132H IC50 (nM) | mIDH2-R140Q IC50 (nM) | TS603 IDH1-R132H Cell Assay IC50 (nM) | U87MG IDH2-R140Q Cell Assay IC50 (nM) |

|---|---|---|---|---|

| AGI-15056 (R, R) | 13 | 23 | 4 | 27 |

| Compound 1 (S, R) | 41 | 110 | 24 | 100 |

| Compound 2 (S, S) | 110 | 230 | 20 | 140 |

Advanced Research Methodologies in Idh Inhibitor Studies

Development of Biochemical Assays for Enzyme Inhibition Kinetics

The precise characterization of Vorasidenib's inhibitory potential against its target enzymes, mutant IDH1 and IDH2, is foundational to its development. Biochemical assays are critical for quantifying the potency and kinetics of enzyme inhibitors. These assays typically involve purified recombinant enzymes and measure their activity in the presence of varying concentrations of the inhibitor.

For Vorasidenib (B611703), biochemical profiling was conducted using specific mutant forms of IDH1 and IDH2, including the common IDH1-R132H and IDH2-R140Q mutations. These assays assess the direct inhibition of enzyme activity, often by measuring the conversion of isocitrate to 2-hydroxyglutarate (2-HG). Vorasidenib demonstrated potent inhibition across these mutant enzymes. In biochemical profiling, its half-maximal inhibitory concentration (IC₅₀) values were reported as 0.006 µM for the mutant IDH1-R132H enzyme and 0.012 µM for the mutant IDH2-R140Q enzyme acs.orgnih.gov. Vorasidenib has also been described as a slow-binding inhibitor against wild-type IDH1 and IDH2 enzymes fda.gov. These kinetic parameters are crucial for understanding the drug's mechanism of action and for guiding dose selection in preclinical and clinical studies.

| IDH Enzyme | Mutation | IC₅₀ (µM) | Source |

| IDH1 | R132H | 0.006 | acs.orgnih.gov |

| IDH2 | R140Q | 0.012 | acs.orgnih.gov |

Establishment of Cellular Assays for Oncometabolite Quantification and Functional Phenotypes

Mutations in IDH1 and IDH2 enzymes lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis and impaired cellular differentiation. Cellular assays are therefore essential for evaluating an IDH inhibitor's ability to reduce 2-HG levels and restore normal cellular function.

Vorasidenib's efficacy in reducing 2-HG was assessed in various cellular models, including patient-derived neurospheres (e.g., TS603 IDH1-R132H glioma-sphere line) and engineered cell lines (e.g., U87MG pLVX IDH2-R140Q) acs.orgnih.gov. Cell-based assays typically quantify 2-HG levels using liquid chromatography–mass spectrometry (LC-MS/MS) after a defined incubation period. Studies demonstrated that Vorasidenib effectively inhibited 2-HG production in these cellular models, with reported reductions often exceeding 90% acs.orgnih.govnih.govnih.govnih.govclinicaltrialsarena.com.

Beyond oncometabolite reduction, cellular assays also investigate functional phenotypes. Vorasidenib has been shown to partially restore cellular differentiation and inhibit cellular proliferation in cells harboring IDH mutations nih.govclinicaltrialsarena.com. These cellular effects are critical indicators of the drug's therapeutic potential, as they directly address the downstream consequences of IDH mutations.

| Cell Model/Tissue | 2-HG Reduction (%) | Key Findings | Source |

| TS603 glioma-sphere line (IDH1-R132H) | >90% | Inhibition of 2-HG production | acs.orgnih.gov |

| U87MG pLVX IDH2-R140Q | Not specified | Inhibition of 2-HG production | acs.orgnih.gov |

| Patient-derived glioma tissue | 92.6% (95% CrI: 76.1–97.6) | Significant reduction in tumor 2-HG concentrations | acs.orgnih.govnih.gov |

| Preclinical models | >97% | Complete suppression of 2-HG levels in brain tissue | acs.orgnih.govnih.gov |

Utilization of Preclinical Animal Models for In Vivo Evaluation of IDH-Mutant Pathologies

Preclinical animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetic properties of drug candidates in a living system. For Vorasidenib, these models have been instrumental in demonstrating its ability to inhibit IDH-mutant pathologies in vivo.

Orthotopic patient-derived xenograft models, such as those derived from TS603 IDH1-R132H grade III glioma cells in mice, have been employed to assess Vorasidenib's effects in the brain acs.orgnih.gov. In these models, oral administration of Vorasidenib led to a significant suppression of 2-HG production in glioma tissue, with reductions reported to be over 97% acs.orgnih.govnih.gov. This in vivo demonstration of 2-HG reduction validates the drug's mechanism of action in a complex biological environment and supports its potential to affect tumor progression. Furthermore, Vorasidenib has shown encouraging brain-to-plasma ratios in various preclinical species, indicating its capacity to penetrate the blood-brain barrier and reach target tissues within the central nervous system acs.orgnih.govnih.gov.

| Animal Model | 2-HG Reduction (%) | Key Findings | Source |

| Orthotopic TS603 IDH1-R132H glioma model (mice) | >97% | Complete suppression of 2-HG levels in glioma tissue | acs.orgnih.govnih.gov |

| Preclinical species (general) | Not specified | Encouraging brain-to-plasma ratios, confirming BBB penetration capabilities | acs.orgnih.govnih.gov |

Application of Advanced Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices

Accurate quantification of Vorasidenib and its potential metabolites in biological matrices such as plasma, blood, and tumor tissue is crucial for understanding its pharmacokinetics (PK) and pharmacodynamics (PD). Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS), are employed for this purpose.

Methods have been developed and validated for the simultaneous quantification of Vorasidenib, along with other IDH inhibitors like enasidenib (B560146) and ivosidenib (B560149), in mice plasma sci-hub.seresearchgate.netnih.gov. These methods typically involve sample preparation, such as protein precipitation, followed by chromatographic separation using systems like reversed-phase HPLC with gradient mobile phases. Detection is usually performed using UV or MS/MS detection. Dried Blood Spot (DBS) methods have also been validated for Vorasidenib quantification in mice blood, offering a less invasive approach for PK studies eurekaselect.combenthamdirect.com.

Vorasidenib exhibits favorable pharmacokinetic properties, including a long half-life of approximately 16–20 hours in patients, supporting once-daily dosing nih.gov. Peak plasma concentrations (Cmax) are typically reached within 2–4 hours post-administration, with steady-state concentrations achieved within 28 days fda.govnih.gov. Importantly, Vorasidenib demonstrates significant brain penetration, with cerebrospinal fluid (CSF) concentrations reaching 30–50% of plasma levels nih.gov. This characteristic is vital for its efficacy in treating brain tumors.

| Parameter | Value | Notes | Source |

| Half-life | 16–20 hours (patients) | Supports once-daily dosing | nih.gov |

| 46.9–87.3 hours (glioma patients) | drughunter.com | ||

| Time to Peak Plasma Concentration (Tmax) | 2–4 hours | nih.gov | |

| Steady-state achievement | Within 28 days | fda.govnih.gov | |

| Brain-to-plasma ratio (preclinical species) | Encouraging | Confirms blood-brain barrier penetration | acs.orgnih.govnih.gov |

| CSF concentration (% of plasma) | 30–50% | Demonstrates CNS penetration | nih.gov |

| Oral Bioavailability | 51.6% (mice) | eurekaselect.com | |

| Tumor 2-HG suppression (patients, 50 mg QD) | >90% | Measured in perioperative study | acs.orgnih.govnih.gov |

| Tumor 2-HG suppression (mice, 50 mg/kg) | >97% | Measured in orthotopic glioma model | acs.orgnih.govnih.gov |

Computational Approaches in Structure-Based Drug Design for IDH Inhibitors

Computational approaches play a pivotal role in modern drug discovery, enabling the design and optimization of molecules with desired properties. For IDH inhibitors, computational methods have been instrumental in understanding enzyme-mutant interactions and guiding the synthesis of potent and selective compounds.

Structure-based drug design, utilizing X-ray cocrystal structures of inhibitors bound to IDH enzymes, has provided critical insights into the binding site characteristics and the mechanism of dual inhibition for Vorasidenib acs.orgnih.govacs.org. These structural analyses have informed iterative medicinal chemistry efforts, focusing on structure-activity relationships (SAR) to optimize compounds for potency, metabolic stability, and importantly, brain permeability. SAR studies have explored modifications to the triazine scaffold, identifying key structural features that enhance dual mIDH1/2 inhibition and blood-brain barrier penetration acs.orgnih.govdrughunter.com.

Furthermore, computational modeling techniques such as molecular docking and molecular dynamics simulations have been employed in the broader field of IDH inhibitor discovery to identify potential drug candidates and predict their binding affinities and stability researchgate.netnih.govashpublications.orgnih.govcellworks.life. These in silico approaches help in prioritizing compounds for experimental validation, accelerating the drug discovery pipeline.

Compound List:

Vorasidenib

Vorasidenib citrate (B86180)

AG-881 (Synonym for Vorasidenib)

IDH1 (Isocitrate Dehydrogenase 1)

IDH2 (Isocitrate Dehydrogenase 2)

2-HG (2-hydroxyglutarate)

Ivosidenib (Used for comparison)

Enasidenib (Used for comparison)

TS603 (Patient-derived glioma cell line)

U87MG pLVX IDH2-R140Q (Engineered cell line)

Q & A

Q. What is the molecular mechanism of Vorasidenib citrate in targeting IDH1/2-mutated gliomas, and how does this inform preclinical model selection?

this compound selectively inhibits mutant isoforms of isocitrate dehydrogenase 1 and 2 (IDH1/2), enzymes that drive the production of the oncometabolite 2-hydroxyglutarate (2-HG). By blocking 2-HG accumulation, Vorasidenib restores cellular differentiation and reduces tumor growth . Preclinical models should prioritize IDH1/2-mutant glioma cell lines or patient-derived xenografts (PDXs) to replicate this mechanism. Key endpoints include 2-HG quantification (via LC-MS), tumor volume measurements, and histopathological analysis of differentiation markers (e.g., GFAP, Olig2) .

| Key Mechanistic Targets | Biological Effect | Experimental Validation |

|---|---|---|

| Mutant IDH1/2 enzymes | ↓ 2-HG levels | LC-MS, immunohistochemistry |

| Cellular differentiation | ↑ GFAP/Olig2 expression | Western blot, RNA-seq |

Q. What patient populations are most relevant for studying this compound, and how are they defined in clinical trials?

The primary population includes adults and children (≥12 years) with grade 2 IDH-mutant astrocytoma or oligodendroglioma post-surgical resection . Stratification in trials requires confirmed IDH1/2 mutation status via DNA sequencing (e.g., PCR, NGS) and histopathological grading per WHO criteria. Exclusion criteria often involve prior systemic therapy (e.g., chemotherapy) to isolate Vorasidenib’s effects .

Advanced Research Questions

Q. How should researchers design a Phase III clinical trial to evaluate this compound’s efficacy while addressing potential biases?

A double-blind, placebo-controlled design with progression-free survival (PFS) as the primary endpoint is optimal. Key considerations:

- Randomization : Stratify by tumor subtype (astrocytoma vs. oligodendroglioma) and resection status.

- Endpoint Validation : Use independent radiological review for PFS assessment (MRI-based RANO criteria) .

- Crossover Protocol : Allow placebo-arm patients to receive Vorasidenib upon progression to assess long-term survival .

- Statistical Power : A sample size of ~330 patients (as in NCT04164901) achieves 80% power to detect a hazard ratio (HR) ≤0.5 .

| Trial Design Parameter | Recommendation | Rationale |

|---|---|---|

| Blinding | Double-blind | Minimizes observer/reporting bias |

| Primary endpoint | PFS by independent review | Reduces variability in progression assessment |

| Secondary endpoints | Time to next treatment, overall survival | Captures clinical meaningfulness |

Q. How can contradictions in this compound’s efficacy data across studies be methodologically resolved?

Contradictions may arise from variability in mutation detection methods, patient subpopulations, or endpoint definitions. Resolution strategies:

- Meta-Analysis : Pool data from multiple trials (e.g., INDIGO, NCT04164901) to identify consistent trends.

- Biomarker Reassessment : Validate IDH1/2 mutations using orthogonal methods (e.g., IHC for IDH1-R132H, NGS for rare variants) .

- Subgroup Analysis : Compare outcomes in astrocytoma vs. oligodendroglioma cohorts to clarify tumor-type-specific responses .

Q. What methodologies are critical for assessing this compound’s long-term safety and resistance mechanisms?

- Safety Monitoring : Track grade ≥3 adverse events (e.g., transaminase elevation via serial liver function tests) and neurocognitive outcomes .

- Resistance Studies : Perform longitudinal genomic profiling (whole-exome sequencing) of tumor samples to identify acquired mutations (e.g., IDH1 secondary mutations, bypass pathways) .

- Preclinical Modeling : Use CRISPR-edited IDH1/2-mutant cell lines to simulate resistance and test combination therapies (e.g., Vorasidenib + PARP inhibitors) .

Q. How can IDH1/2 mutation status be validated as a predictive biomarker for Vorasidenib response in translational research?

- Analytical Validation : Ensure mutation detection assays (e.g., NGS, digital PCR) achieve >95% sensitivity/specificity via CLIA-certified labs .

- Clinical Correlation : Correlate 2-HG levels (measured by MR spectroscopy) with radiographic response (e.g., tumor volume reduction) .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset citation and sharing .

Data Integration and Reporting Guidelines

- Clinical Data Tables : Report PFS, overall survival, and adverse events with 95% confidence intervals and p-values (see Table 1) .

- Preclinical Data : Include raw 2-HG measurements and tumor growth curves in supplementary materials for independent validation .

Q. Table 1: Phase III Clinical Trial Outcomes for this compound (Adapted from )

| Endpoint | Vorasidenib (n=168) | Placebo (n=163) | Hazard Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Median PFS (months) | 27.7 | 11.1 | 0.39 (0.27–0.56) | <0.001 |

| Time to next treatment | Not reached | 11.1 | 0.26 (0.15–0.43) | <0.001 |

| Grade ≥3 transaminase elevation | 13.5% | 0% | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.